molecular formula C11H12O4 B3025574 2,3-Dimethoxycinnamic acid CAS No. 7345-82-6

2,3-Dimethoxycinnamic acid

Cat. No. B3025574
CAS RN: 7345-82-6
M. Wt: 208.21 g/mol
InChI Key: QAXPUWGAGVERSJ-VOTSOKGWSA-N
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Description

2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has a molecular formula of C11H12O4 .


Synthesis Analysis

Cinnamic acid derivatives, including 2,3-Dimethoxycinnamic acid, can be obtained from cinnamon bark . They can be synthesized by modifying the functionalities of cinnamic acid, which is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxycinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The molecular weight is 208.211 Da .


Chemical Reactions Analysis

2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has also been reported to prevent alpha-synuclein amyloid transformation .

Scientific Research Applications

Photomechanical Properties

2,3-Dimethoxycinnamic acid and its derivatives have been studied for their unique photomechanical properties. Research on 3,4-dimethoxycinnamic acid, a closely related compound, demonstrated different photochemical and photomechanical properties based on its polymorphic forms. This has implications in the field of crystal chemistry and materials science, particularly in understanding the photodimerization reactions in solid states (Mishra et al., 2015).

Pharmacokinetics and Absorption

Studies have explored the absorption and pharmacokinetics of dimethoxycinnamic acid derivatives in human plasma following coffee consumption. These studies provide insights into the mechanisms of absorption and metabolism of these compounds, revealing their presence in plasma as free aglycones and highlighting their potential biological significance (Farrell et al., 2012).

Anti-Inflammatory and Pharmacological Properties

Research has been conducted on the synthesis of 2'-hydroxychalcones and flavones derived from 3,4-dimethoxycinnamic acid. These compounds have shown potential in inhibiting inflammatory mediator generation, indicating their relevance in pharmacology and the development of anti-inflammatory drugs (Ballesteros et al., 1995).

Hydrogen Bonding and Crystal Chemistry

The study of hydrogen bonding and topochemistry in crystalline forms of dimethoxycinnamic acid derivatives has contributed to the understanding of molecular interactions and crystal engineering. Investigations into complexes of dimethoxycinnamic acid with other molecules have provided insights into the molecular basis of photoreactivity and crystal structures (Desiraju & Sharma, 1991).

Inhibition of Protein Aggregation

3,4-Dimethoxycinnamic acid derivatives have been tested for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease. These studies are crucial for understanding the potential therapeutic applications of dimethoxycinnamic acid derivatives in neurodegenerative diseases (Barinova et al., 2020).

Chemotherapeutic Properties

The potential chemotherapeutic properties of dimethoxycinnamic acid derivatives have been explored through their interactions with DNA and their protective efficacy against DNA damage. These findings are significant for the development of new therapeutic drugs and the understanding of drug-DNA interactions (Mondal et al., 2020).

Safety And Hazards

2,3-Dimethoxycinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition .

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxycinnamic acid

CAS RN

7461-60-1, 7345-82-6
Record name 2',3'-Dimethoxycinnamic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601
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Record name 7461-60-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3'-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408
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Record name trans-2,3-Dimethoxycinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
SN Chakravarti, WH Perkin - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… the nitration of 2 : 3-dimethoxycinnamic acid (Rubenstein, J… 2 : 3-dimethoxycinnamic acid (111) and this was then converted into the corresponding 5-cyano2 : 3-dimethoxycinnamic acid …
Number of citations: 0 pubs.rsc.org
J Koo - Org. Synth., 1963 - cir.nii.ac.jp
Number of citations: 49 cir.nii.ac.jp
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 1999 - Elsevier
The Knudsen mass-loss effusion technique was used to measure the vapour pressure as a function of temperature for trans -cinnamic acid and nine substituted methoxy and dimethoxy …
Number of citations: 31 www.sciencedirect.com
IW Mathison, WE Solomons… - Journal of Organic …, 1974 - ACS Publications
All melting points were determined on a Swissco melting point apparatus and are uncorrected. Ir spectra were recorded on a Beckman IR-33 infrared spectrophotometer. Vapor phase …
Number of citations: 12 pubs.acs.org
F Popp, W Blount - The Journal of Organic Chemistry, 1961 - ACS Publications
Ethyl 3-cydohexcne-l-malonale. One-tenth mole (16.0 g.) of ethyl malonate was added to a solution of 4.6 g.(0.2 mole) of sodium in 100 ml. of absolute ethanol. Most of the solvent was …
Number of citations: 9 pubs.acs.org
RD Haworth - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… .), pyridine (25 cc), and piperidine (0.5 cc) were heated for 1& hours on the water-bath, then boiled for 4 hour, and poured into dilute hydrochloric acid ; the 2 : 3-dimethoxycinnamic acid …
Number of citations: 0 pubs.rsc.org
WH Perkin, FW Stoyle - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… Formation of 2 : 3-Dimethoxycinnamic Acid.-In studying this change, o-veratraldehyde (20 … that the acid of melting point 180" is 2 : 3-dimethoxycinnamic acid. The yield of the pure acid …
Number of citations: 4 pubs.rsc.org
J Koo, MS Fish, GN Walker, J Blake - Organic Syntheses, 2003 - Wiley Online Library
Dimethoxycinnamic acid product: 2, 3‐Dimethoxycinnamic acid
Number of citations: 1 onlinelibrary.wiley.com
L Tongqing, X Fangfang, Y Ping… - Acta Physico …, 2020 - ccspublishing.org.cn
In this work, light-responsive viscoelastic wormlike micelles based on cetyltrimethylammonium hydroxide (CTAOH) and cinnamic acid derivatives, including cinnamic acid (CA), 2-…
Number of citations: 9 www.ccspublishing.org.cn
K Fallis, K Harper, R Ford… - 2002 - apps.dtic.mil
Evaluated here are the inhibitory effects on the known film-forming bacteria Pseudomonas aeruginosa by selected plant extracts and related compounds. Tested were several members …
Number of citations: 2 apps.dtic.mil

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